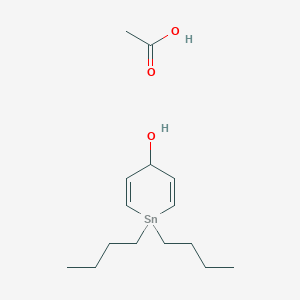

acetic acid;1,1-dibutyl-4H-stannin-4-ol

Description

For the purposes of this article, we will focus on acetic acid and its analogs (e.g., peracetic acid, glacial acetic acid) due to the absence of data on stannin derivatives.

Properties

CAS No. |

56598-55-1 |

|---|---|

Molecular Formula |

C15H28O3Sn |

Molecular Weight |

375.09 g/mol |

IUPAC Name |

acetic acid;1,1-dibutyl-4H-stannin-4-ol |

InChI |

InChI=1S/C5H6O.2C4H9.C2H4O2.Sn/c1-3-5(6)4-2;2*1-3-4-2;1-2(3)4;/h1-6H;2*1,3-4H2,2H3;1H3,(H,3,4); |

InChI Key |

BYSOTTZLOKHUBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn]1(C=CC(C=C1)O)CCCC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,1-dibutyl-4H-stannin-4-ol typically involves the reaction of dibutyltin oxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(Bu2SnO)+CH3COOH→(Bu2Sn(OH)OOCCH3)

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,1-dibutyl-4H-stannin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different organotin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

Acetic acid;1,1-dibutyl-4H-stannin-4-ol has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of stabilizers for PVC and other polymers.

Mechanism of Action

The mechanism of action of acetic acid;1,1-dibutyl-4H-stannin-4-ol involves its interaction with biological molecules. The tin atom in the compound can coordinate with various ligands, affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with metal-dependent enzymes and disrupt cellular homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid (AA) vs. Peracetic Acid (PAA)

Acetic Acid vs. Glacial Acetic Acid

Acetic Acid vs. Chlorinated Compounds

Key Research Findings

Efficacy in Food Sanitization

- AA (2000 mg/L) achieved a 3.8 log CFU/g reduction in Salmonella on kale, comparable to chlorine .

- PAA (20 mg/L) combined with ultrasound reduced aerobic mesophiles by 2.6 log CFU/g .

- No synergistic effect was observed between ultrasound and AA/PAA for microbial reduction .

Physicochemical Impact

- AA treatments reduced pH (from 6.5 to 4.2) but maintained titratable acidity and vitamin C levels (~50 mg/100 g) .

Data Tables

Table 1: Microbial Reduction in Fresh-Cut Kale

| Treatment | Aerobic Mesophiles (log CFU/g) | Salmonella (log CFU/g) |

|---|---|---|

| AA (2000 mg/L) | 2.8 | 3.8 |

| PAA (20 mg/L) + Ultrasound | 2.6 | 2.8 |

| Chlorine (200 mg/L) | 2.5 | 2.7 |

Table 2: Physicochemical Changes Post-Sanitization

| Parameter | AA (2000 mg/L) | PAA (20 mg/L) | Chlorine (200 mg/L) |

|---|---|---|---|

| pH Reduction | Yes | No | No |

| Vitamin C Retention (%) | 98 | 97 | 95 |

| Antioxidant Loss (%) | 10 | 12 | 25 |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.